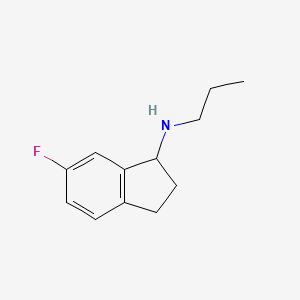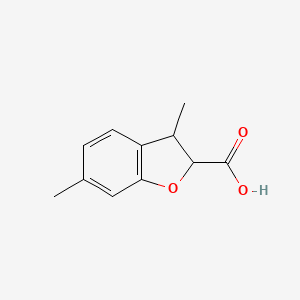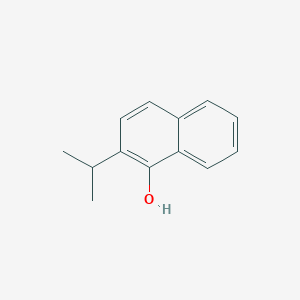
2-Isopropylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylnaphthalen-1-ol is an organic compound belonging to the naphthalene family. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is characterized by the presence of an isopropyl group attached to the naphthalene ring, specifically at the 2-position, and a hydroxyl group at the 1-position. The molecular formula of this compound is C13H14O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylnaphthalen-1-ol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 2-isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2-isopropylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-Isopropylnaphthalene-1-one or 2-isopropylnaphthalene-1-carboxylic acid.
Reduction: 2-Isopropylnaphthalene.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Isopropylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring structure enables it to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Isopropylnaphthalen-1-ol can be compared with other similar compounds such as:
2-Naphthol: Similar structure but lacks the isopropyl group.
1-Naphthol: Hydroxyl group at the 1-position but lacks the isopropyl group.
2-Isopropylnaphthalene: Lacks the hydroxyl group.
The presence of both the isopropyl and hydroxyl groups in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-propan-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9,14H,1-2H3 |
InChI Key |
ISYHTRCUHPOGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


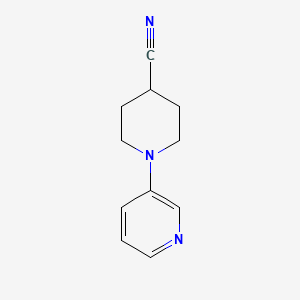
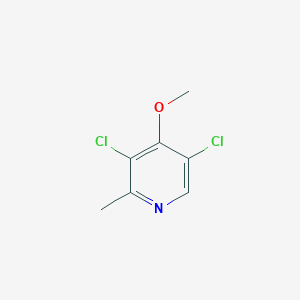


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
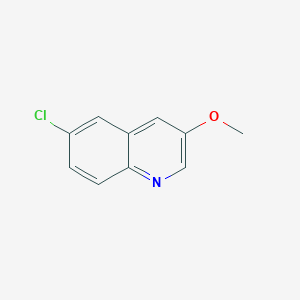
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
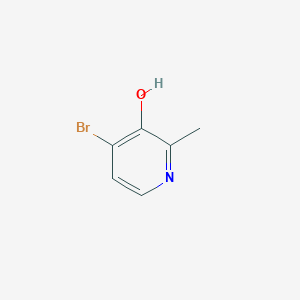
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)
